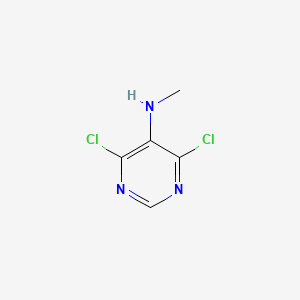

4,6-Dichloro-n-methylpyrimidin-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69496. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-N-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-8-3-4(6)9-2-10-5(3)7/h2,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFYPDKDZRLLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989674 | |

| Record name | 4,6-Dichloro-N-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6959-84-8 | |

| Record name | 6959-84-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-N-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-N-methylpyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of Pyrimidine Scaffolds

The pyrimidine (B1678525) nucleus is a cornerstone in the architecture of countless biologically active compounds and a versatile building block in organic synthesis. nih.govmdpi.com Its presence in the fundamental molecules of life, namely the nucleobases uracil, thymine, and cytosine, underscores its profound biological relevance. This inherent biocompatibility has made pyrimidine derivatives a "privileged scaffold" in medicinal chemistry, a term designated for molecular frameworks that are capable of binding to multiple biological targets. ingentaconnect.combohrium.com

The significance of pyrimidine scaffolds is multifaceted:

Medicinal Chemistry: Pyrimidine derivatives are at the heart of numerous therapeutic agents, exhibiting a wide spectrum of pharmacological activities. These include anticancer nih.govingentaconnect.com, antibacterial, anti-inflammatory, antiviral, and antihypertensive properties. mdpi.com The planar, electron-deficient nature of the pyrimidine ring allows for various interactions with biological macromolecules, such as hydrogen bonding and π-π stacking, which are crucial for drug-receptor binding. bohrium.com

Organic Synthesis: The pyrimidine ring, with its multiple nitrogen atoms and reactive positions, offers a rich platform for synthetic transformations. The presence of halogen substituents, as seen in dihalogenated pyrimidines, provides reactive handles for nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. researchgate.net

The continuous exploration of pyrimidine chemistry has led to the development of novel synthetic methodologies and the discovery of new therapeutic leads, solidifying its importance in modern drug discovery and development. nih.govmdpi.combohrium.com

A Closer Look at Dihalogenated Pyrimidine Amines: Structure and Nomenclature

4,6-Dichloro-N-methylpyrimidin-5-amine belongs to the class of dihalogenated pyrimidine (B1678525) amines. Understanding its structure and formal naming convention requires a look at the systematic rules of chemical nomenclature.

Structural Classification:

Amines are classified based on the number of organic substituents attached to the nitrogen atom. libretexts.orgpressbooks.pub

Primary (1°) amines have one organic group bonded to the nitrogen (RNH2).

Secondary (2°) amines have two organic groups (R2NH).

Tertiary (3°) amines have three organic groups (R3N).

Based on this classification, this compound is a secondary amine , as the nitrogen atom is bonded to two organic groups: a methyl group and the dichloropyrimidine ring.

Nomenclature:

The IUPAC (International Union of Pure and Applied Chemistry) nomenclature for amines provides a systematic way to name these compounds. For secondary and tertiary amines, the largest organic group is considered the parent chain, while the other groups are designated as N-substituents. openstax.orglibretexts.org

In the case of this compound:

The parent structure is the pyrimidine ring with an amino group at position 5, making it a pyrimidin-5-amine.

The pyrimidine ring is substituted with two chlorine atoms at positions 4 and 6.

The amino group at position 5 is substituted with a methyl group.

Thus, the systematic name is This compound . The "N-methyl" prefix indicates that the methyl group is attached to the nitrogen atom of the amino group.

The table below summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6959-84-8 |

| Molecular Formula | C5H5Cl2N3 |

| Molecular Weight | 178.02 g/mol |

| Structure | A pyrimidine ring with chloro groups at positions 4 and 6, and an N-methylamino group at position 5. |

Charting the Course: an Overview of Current Research Trajectories

Established Synthetic Routes to this compound

Established methods for the synthesis of this compound and its analogs primarily rely on the reactivity of the pyrimidine core, particularly the susceptibility of halogenated positions to nucleophilic substitution. A common and direct approach involves the reaction of a suitable dichloropyrimidine precursor with methylamine (B109427).

One logical precursor is 4,6-dichloropyrimidin-5-amine. The synthesis of this intermediate can be achieved through the reduction of 4,6-dichloro-5-nitropyrimidine (B16160). chemicalbook.com This reduction is a standard transformation in organic synthesis. The subsequent step would involve the selective N-methylation of the 5-amino group. While direct methylation of the amino group is feasible, controlling the extent of methylation to prevent the formation of di- and tri-methylated byproducts can be challenging.

Alternatively, a more direct route would involve the nucleophilic aromatic substitution (SNAr) of a precursor like 4,5,6-trichloropyrimidine (B159284) with methylamine. The reactivity of the chlorine atoms on the pyrimidine ring is influenced by the electronic effects of the other substituents. Generally, the chlorine atoms at positions 4 and 6 are more activated towards nucleophilic attack than a chlorine at position 5. This differential reactivity can be exploited to achieve selective substitution.

A plausible and commonly employed strategy for analogous compounds involves the reaction of 4,6-dichloropyrimidine (B16783) with an amine. For instance, the synthesis of various N-substituted 4-chloro-6-aminopyrimidines has been demonstrated through the reaction of 4,6-dichloropyrimidine with the corresponding amine. nih.gov This suggests that a similar reaction with methylamine could potentially yield 4-chloro-6-(methylamino)pyrimidine, which would then require a subsequent chlorination at the 5-position and amination, a less direct route.

A more direct precursor would be a pyrimidine ring already possessing the 5-amino or a protected amino group. For example, the synthesis of 2-amino-4,6-dichloropyrimidine (B145751) derivatives has been achieved by reacting 2-amino-4,6-dihydroxypyrimidine (B16511) with a chlorinating agent like phosphorus oxychloride (POCl3). google.com A similar strategy could be envisioned starting from a 5-amino- or 5-(protected amino)-4,6-dihydroxypyrimidine.

Investigation of Precursor-Based Synthesis Pathways

The synthesis of this compound is intrinsically linked to the availability and synthesis of key precursors. A critical precursor is 4,6-dichloro-5-nitropyrimidine, which can be synthesized from 4,6-dihydroxy-5-nitropyrimidine (B14392) by reaction with a chlorinating agent such as phosphorus oxychloride. chemicalbook.comguidechem.com The subsequent reduction of the nitro group to an amino group furnishes 4,6-dichloro-5-aminopyrimidine, a direct precursor to the target molecule via N-methylation. chemicalbook.com

Another important precursor is 2,4,6-trichloropyrimidine. Its reaction with amines can be regioselective. For instance, palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines has been shown to strongly favor substitution at the C4 position. acs.org This highlights the potential for selective functionalization of polychlorinated pyrimidines.

The synthesis of the pyrimidine ring itself is a fundamental aspect of precursor development. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classic method for constructing the dihydropyrimidine (B8664642) core, which can be subsequently oxidized and functionalized. patsnap.com More contemporary methods involve multicomponent reactions that allow for the rapid assembly of highly substituted pyrimidines. mdpi.com

Comparative Analysis of Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of molecules to achieve the desired target. In the context of this compound synthesis, several FGI strategies are pertinent.

A key interconversion is the transformation of hydroxyl groups to chloro groups. Dihydroxypyrimidines, which are often readily accessible, can be converted to their corresponding dichloropyrimidines using chlorinating agents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2). rsc.org This is a crucial step in many synthetic routes to the target compound.

Another critical FGI is the reduction of a nitro group to a primary amine. This transformation is essential when starting from a 5-nitropyrimidine (B80762) precursor. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., using Pd/C) or metal-based reductions (e.g., with iron in acetic acid). google.com

The conversion of a primary amine to a secondary amine (in this case, N-methylation) is the final step in some synthetic pathways. This can be achieved through various methods, such as reductive amination with formaldehyde (B43269) and a reducing agent, or direct alkylation with a methylating agent like methyl iodide. Careful control of reaction conditions is necessary to avoid over-alkylation. Catalytic N-alkylation of aminopyrimidines using heterogeneous catalysts offers a more controlled and sustainable approach. google.comias.ac.in

The table below provides a comparative overview of different functional group interconversion strategies relevant to the synthesis of the target compound.

| Functional Group Interconversion | Reagents and Conditions | Advantages | Disadvantages |

| Hydroxyl to Chloro | POCl3, heat | Readily available reagent, effective for many substrates. | Harsh conditions, generation of phosphorus-containing waste. |

| Nitro to Amino | Catalytic Hydrogenation (H2, Pd/C) | Clean reaction, high yields. | Requires specialized equipment for handling hydrogen gas. |

| Nitro to Amino | Fe in Acetic Acid | Inexpensive reagents, simple procedure. | Stoichiometric amounts of metal are required, leading to waste. |

| Primary Amino to N-Methyl | Reductive Amination (Formaldehyde, NaBH3CN) | Good control over methylation, mild conditions. | Use of toxic cyanide-containing reagent. |

| Primary Amino to N-Methyl | Methyl Iodide, Base | Readily available reagents. | Potential for over-alkylation, formation of quaternary ammonium (B1175870) salts. |

| Primary Amino to N-Methyl | Catalytic N-Alkylation | High selectivity, reusable catalyst. | Catalyst may be expensive or require specific preparation. google.comias.ac.in |

Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives with Potential Application to this compound

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. These principles are highly applicable to the synthesis of pyrimidine derivatives, including this compound.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. rsc.orgoup.com The amination of chloropyrimidines is a reaction that can be significantly accelerated using microwave heating. For instance, the synthesis of 2-aminopyrimidine (B69317) derivatives has been efficiently carried out under microwave irradiation, suggesting that the reaction of a suitable dichloropyrimidine with methylamine to form the target compound could be similarly enhanced. oup.comnih.govresearchgate.net Microwave-assisted Suzuki coupling of dichloropyrimidines has also been reported, showcasing the utility of this technology for C-C bond formation in pyrimidine synthesis. mdpi.com

Solvent-Free Reaction Methodologies

Performing reactions without a solvent, or in the solid state, is a key tenet of green chemistry as it eliminates solvent waste and can simplify product purification. The synthesis of various aminopyrimidine derivatives has been successfully achieved under solvent-free conditions. mdpi.comresearchgate.net For example, 2-aminopyrimidine derivatives have been synthesized by heating a mixture of 2-amino-4,6-dichloropyrimidine, a substituted amine, and a base without any solvent. mdpi.comresearchgate.net This approach could potentially be adapted for the synthesis of this compound. One-pot, solvent-free synthesis of 2-(substituted amino)pyrimidines under microwave irradiation has also been reported, combining the benefits of both techniques. oup.com

Catalytic Systems for Pyrimidine Ring Formation and Functionalization

The use of catalysts is central to green chemistry as they can enable more efficient reactions with lower energy consumption and higher atom economy. In pyrimidine synthesis, various catalytic systems have been developed. For the formation of the pyrimidine ring, catalysts can facilitate multicomponent reactions, leading to complex products in a single step.

For the functionalization of pre-existing pyrimidine rings, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. nih.gov These reactions could be employed for the introduction of the methylamino group. Furthermore, the development of heterogeneous catalysts for the N-alkylation of aminopyrimidines offers a sustainable alternative to traditional methods, with the advantages of easy catalyst separation and recycling. ias.ac.in

The following table summarizes some green chemistry approaches applicable to pyrimidine synthesis.

| Green Chemistry Approach | Description | Potential Application to Target Synthesis | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Amination of a dichloropyrimidine precursor with methylamine. oup.comnih.govresearchgate.net | Reduced reaction times, higher yields, cleaner reactions. oup.com |

| Solvent-Free Reactions | Conducting reactions in the absence of a solvent. | Direct reaction of a solid dichloropyrimidine with gaseous or liquid methylamine. mdpi.comresearchgate.net | Elimination of solvent waste, simplified workup. oup.com |

| Catalytic N-Alkylation | Use of a catalyst for the selective methylation of an amino group. | Methylation of 4,6-dichloro-5-aminopyrimidine. google.comias.ac.in | High selectivity, potential for catalyst recycling, milder conditions. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | Construction of a highly substituted pyrimidine precursor in one pot. mdpi.com | Increased efficiency, atom economy, and reduced waste. |

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyrimidine Ring

The pyrimidine ring, being a diazine, is inherently electron-deficient. This property is further amplified by the inductive effect of the two chlorine atoms, making the C4 and C6 positions highly susceptible to attack by nucleophiles. This reactivity facilitates nucleophilic aromatic substitution (SNAr) as the primary pathway for functionalizing the pyrimidine core. acs.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex.

In the case of this compound, the two chlorine atoms at the C4 and C6 positions are chemically equivalent, meaning the initial monosubstitution can occur at either position without preference. However, once the first chlorine atom is displaced, the symmetry of the molecule is broken. The electronic properties of both the newly introduced substituent and the existing N-methylamino group at C5 will then dictate the reactivity and regioselectivity of a subsequent substitution at the remaining chlorinated carbon. mdpi.com

Regioselectivity in the SNAr reactions of dichloropyrimidines is a well-studied phenomenon. While in the parent 4,6-dichloropyrimidine the two halogen positions are identical, in unsymmetrically substituted analogs, such as 2,4-dichloropyrimidines, substitution generally favors the C4 position. stackexchange.com This preference is attributed to the greater ability of the para-nitrogen (N1) to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-nitrogen (N3). wuxiapptec.com

Chemoselectivity becomes critical when multiple types of leaving groups are present on the pyrimidine ring. Studies on analogous systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), demonstrate that the reaction outcome can be precisely controlled by the choice of nucleophile and reaction conditions. For instance, neutral amines tend to displace a chloride, whereas stronger, anionic nucleophiles (like deprotonated anilines) can selectively displace the methylsulfonyl group. researchgate.net This principle highlights that in multifunctional pyrimidines, selective displacement of one halogen over another or over a different leaving group is feasible.

The following table, adapted from studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine, illustrates the principles of chemoselective SNAr reactions with various amine nucleophiles, which can be extrapolated to other dichloropyrimidine systems. researchgate.net

| Entry | Nucleophile (Amine) | Base | Predominant Site of Substitution | Product Type |

|---|---|---|---|---|

| 1 | Aniline | NaHCO₃ | C4-Chloride | Chloride Displacement |

| 2 | Secondary Aliphatic Amine (e.g., Morpholine) | NaHCO₃ | C4-Chloride | Chloride Displacement |

| 3 | Primary Aliphatic Amine | None | C2-Sulfone | Sulfone Displacement |

| 4 | Aniline (Deprotonated with NaH) | NaH | C2-Sulfone | Sulfone Displacement |

| 5 | N-Methylaniline | NaHCO₃ | C4-Chloride | Chloride Displacement |

This table illustrates how reaction conditions dictate the displacement of either a chloro or a sulfonyl leaving group on a model pyrimidine system.

The N-methylamino group at the C5 position exerts a significant electronic influence on the pyrimidine ring. As an amino group, it acts as a powerful electron-donating group (EDG) through resonance, increasing the electron density of the aromatic system. This effect deactivates the ring towards nucleophilic attack, making SNAr reactions on this compound inherently slower than on pyrimidines bearing electron-withdrawing groups (such as a nitro group). chemrxiv.org

Consequently, more forcing conditions (e.g., higher temperatures or stronger nucleophiles) may be required to achieve halogen displacement compared to activated pyrimidines. Furthermore, the EDG at C5 will influence the regioselectivity of a second substitution reaction. After one chlorine has been replaced at C4, the C5-amino group will further deactivate the remaining C6 position, potentially hindering disubstitution unless aggressive reaction conditions are employed.

Transformations Involving the N-Methylpyrimidin-5-amine Moiety

Beyond the reactivity of the chloro-substituted ring, the exocyclic N-methylamino group possesses its own chemical reactivity, allowing for further diversification of the molecule.

The N-methylamino functionality is a secondary amine and contains a nucleophilic lone pair of electrons on the nitrogen atom. Although its nucleophilicity is somewhat diminished by delocalization into the electron-poor pyrimidine ring, it remains reactive towards electrophiles.

N-Acylation: The amine can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. orientjchem.org This reaction is often used to install protecting groups on the amine to prevent unwanted side reactions during subsequent manipulations of the molecule. oregonstate.edu For example, formylation or acetylation can protect the amino group while SNAr reactions are carried out on the ring.

N-Alkylation: The secondary amine can also undergo N-alkylation with alkyl halides or other alkylating agents, typically in the presence of a base. nih.govias.ac.in This reaction introduces a third substituent onto the nitrogen atom, forming a tertiary amine. The synthesis of N-alkylated aminopyrimidines is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties. However, controlling the extent of alkylation can sometimes be challenging. ias.ac.in

Direct oxidative and reductive transformations of the N-methylamino group on the 4,6-dichloropyrimidine scaffold are not commonly reported and present significant chemical challenges.

Oxidation: The oxidation of an amino group on an aromatic ring can potentially lead to nitroso or nitro derivatives. However, this transformation is difficult to achieve on an already electron-deficient pyrimidine ring. Moreover, the presence of the two chloro substituents, which are sensitive to various redox reagents, complicates such reactions. The conditions required for oxidation might lead to undesired side reactions or decomposition of the starting material.

Reduction: The term "reduction" is not directly applicable to an amino group itself. However, considering the reverse reaction, the synthesis of related 5-aminopyrimidines is often achieved by the reduction of a 5-nitro group. This reduction itself is challenging, as many standard reducing agents (e.g., catalytic hydrogenation with certain catalysts) can also cause hydrodehalogenation (removal of the chlorine atoms). This difficulty in the reverse reaction underscores the probable instability of the this compound scaffold under many oxidative or reductive conditions.

Mechanistic Studies of Amine Introduction and Halogen Exchange in Pyrimidine Systems (e.g., SN(ANRORC) Mechanism Relevance)

The introduction of amines and the exchange of halogens on pyrimidine rings typically proceed via the standard two-step addition-elimination SNAr mechanism. However, under specific conditions, particularly with powerful nucleophiles like alkali metal amides (e.g., potassium amide, KNH₂) in liquid ammonia, an alternative mechanistic pathway known as the SN(ANRORC) mechanism can operate. wikipedia.org ANRORC is an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure. knu.ua

This pathway is distinct from the conventional SNAr route because it involves the cleavage of the pyrimidine ring. The mechanism is generally understood as follows:

Addition: The strong nucleophile (e.g., amide anion) adds to an electron-deficient carbon of the pyrimidine ring, often at a position adjacent to a ring nitrogen (e.g., C2 or C6).

Ring Opening: The resulting anionic adduct undergoes a cleavage of one of the ring bonds, typically a C-N bond, to form an open-chain intermediate.

Ring Closure: The open-chain intermediate then recyclizes, but in a different manner, to form a new pyrimidine ring. During this process, one of the original ring nitrogen atoms may be expelled and replaced by the nitrogen from the nucleophile.

The SN(ANRORC) mechanism was confirmed through elegant isotope labeling studies. For instance, when a ¹⁵N-labeled pyrimidine was reacted with KNH₂, the final aminated product showed that the ¹⁵N label had been partially or fully displaced from the ring to the exocyclic amino group, a result that is incompatible with the standard SNAr mechanism. wikipedia.orgresearchgate.net For this compound, while typical SNAr reactions with common nucleophiles (alcohols, amines) would proceed through a Meisenheimer complex, its reaction under forcing conditions with reagents like sodium amide could potentially involve a competing SN(ANRORC) pathway.

Derivatization and Scaffold Utility of 4,6 Dichloro N Methylpyrimidin 5 Amine

Design and Synthesis of Novel Heterocyclic Systems Incorporating the Pyrimidine (B1678525) Core

The inherent reactivity of the 4,6-dichloro-N-methylpyrimidin-5-amine scaffold makes it an excellent precursor for designing and synthesizing more complex, fused heterocyclic systems. The arrangement of the amino group adjacent to the chloro-substituted carbon atoms provides an ideal framework for intramolecular cyclization reactions, leading to the formation of polycyclic structures.

The 5-amino group of the pyrimidine core is a key functional group for building fused ring systems through annulation and cyclocondensation reactions. This approach involves reacting the aminopyrimidine with bifunctional reagents, leading to the formation of a new ring fused to the pyrimidine core. For instance, condensation reactions with 1,3-dielectrophiles such as β-ketoesters or malonic acid derivatives can lead to the formation of pyridopyrimidines, a class of compounds with diverse biological activities.

Similarly, cyclocondensation with α-haloketones can yield thiazolopyrimidines, while reactions with hydrazine (B178648) or its derivatives could produce pyrazolopyrimidines. The general strategy involves the initial reaction of the exocyclic amino group, followed by an intramolecular nucleophilic substitution of one of the adjacent chlorine atoms to complete the ring formation. Research on other amino-substituted heterocycles has demonstrated the feasibility of these transformations, which are fundamental in creating novel fused systems. connectjournals.comresearchgate.net

In retrosynthetic analysis, this compound can be regarded as a valuable synthon—a molecular fragment used to build larger molecules. jocpr.com Its utility lies in the predictable and sequential reactivity of its functional groups. The two chlorine atoms serve as electrophilic sites for nucleophilic aromatic substitution (SNAr), while the N-methylamino group can act as a nucleophile or a directing group.

This trifunctional nature allows for a stepwise and controlled introduction of different substituents, enabling the construction of complex molecular architectures with high precision. A prominent example of a similar scaffold's utility is the use of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) as a key intermediate in the synthesis of Ticagrelor, a potent antiplatelet drug. google.compatsnap.com Likewise, other dichloropyrimidine derivatives are crucial precursors for antihypertensive agents like Moxonidine and various kinase inhibitors. google.com This highlights the role of the 4,6-dichloro-5-aminopyrimidine core as a privileged scaffold in medicinal chemistry, providing a robust framework for developing new therapeutic agents.

Systematic Functional Group Interconversions on the this compound Skeleton

The synthetic utility of this compound is greatly enhanced by the ability to perform systematic and selective functional group interconversions. The two chlorine atoms at the C4 and C6 positions are particularly susceptible to modification, allowing for the introduction of a wide array of functional groups and the tuning of the molecule's electronic and steric properties.

While the chlorine atoms are excellent leaving groups for nucleophilic substitution, they can also be exchanged for other halogens, such as fluorine. Halogen exchange reactions, often mediated by metal fluorides (e.g., KF, CsF), could convert the dichloropyrimidine into its difluoro or chlorofluoro analogs. Introducing fluorine atoms can significantly alter the compound's physicochemical properties, including its lipophilicity and metabolic stability, which is a common strategy in drug design. Although specific examples for this compound are not extensively documented, the principle is well-established for various activated heteroaromatic chlorides.

The most explored derivatization pathway for 4,6-dichloropyrimidines is the nucleophilic aromatic substitution (SNAr) of the chlorine atoms. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C4 and C6 positions for attack by a wide range of nucleophiles. mdpi.com

Initially, the C4 and C6 positions are chemically equivalent. However, the substitution of the first chlorine atom can electronically and sterically influence the reactivity of the remaining one, often allowing for sequential and selective introduction of two different nucleophiles.

Reaction with Secondary Amines: The chlorine atoms can be readily displaced by secondary amines. Studies on analogous compounds like 4,6-dichloropyrimidine (B16783) and 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) show that these reactions typically proceed under basic conditions to yield mono- or di-aminated products. researchgate.netnih.gov The choice of reaction conditions (temperature, solvent, and stoichiometry of the amine) can often control the extent of substitution.

Table 1: Examples of Nucleophilic Substitution with Amines on Analogous Dichloropyrimidines Data derived from studies on related 4,6-dichloropyrimidine scaffolds.

| Pyrimidine Substrate | Nucleophile (Amine) | Product | Reference |

|---|---|---|---|

| 4,6-Dichloropyrimidine | Adamantylalkylamines | 4-Adamantylalkylamino-6-chloropyrimidine | nih.gov |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines / Secondary aliphatic amines | 4-Anilino/Alkylamino-6-chloro-2-(methylsulfonyl)pyrimidine | researchgate.net |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various aliphatic and cyclic amines | 2-Amino-4-amino-6-chloropyrimidine-5-carbaldehyde | mdpi.com |

Reaction with Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, are effective nucleophiles for displacing the chloro substituents to form alkoxy-pyrimidines. Research on 4,6-dichloro-5-nitropyrimidine (B16160) has shown that the first substitution with an alkoxide can proceed under mild conditions. chemrxiv.org This reaction is often highly selective, yielding the mono-alkoxy product, which can then be subjected to a second, different nucleophilic substitution. This stepwise approach is crucial in the synthesis of asymmetrically substituted pyrimidines. google.comchemrxiv.org

Reaction with Thiols: Thiols and thiolate anions are excellent soft nucleophiles that react readily with dichloropyrimidines to form thioethers. The synthesis of key intermediates for the drug Ticagrelor relies on the reaction of a 4,6-dichloro-5-aminopyrimidine derivative with propanethiol, demonstrating the robustness of this transformation. patsnap.com This reaction provides a straightforward method for introducing sulfur-containing moieties onto the pyrimidine scaffold.

Table 2: Introduction of Various Nucleophiles on Analogous Pyrimidine Scaffolds Illustrative reactions based on the behavior of similar 4,6-dichloropyrimidine derivatives.

| Pyrimidine Substrate | Nucleophile Type | Resulting Functional Group | Reference |

|---|---|---|---|

| 4,6-Dichloro-5-nitropyrimidine | Alkoxides (e.g., Methoxide) | 4-Chloro-6-methoxypyrimidine | chemrxiv.org |

| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine Precursor | Thiols (e.g., Propanethiol) | 2,4-Dichloro-6-(propylthio)pyrimidine | patsnap.com |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Alkoxides (from alcohol solvent) | 4-Alkoxy-6-chloro-pyrimidine (Solvolysis product) | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Studies of 4,6 Dichloro N Methylpyrimidin 5 Amine and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4,6-Dichloro-N-methylpyrimidin-5-amine, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structural assignment.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the methyl protons (N-CH₃) and the proton on the pyrimidine (B1678525) ring (C2-H). The methyl group protons would likely appear as a singlet, integrating to three protons, with a chemical shift influenced by the adjacent nitrogen atom. The lone proton on the pyrimidine ring would also appear as a singlet.

The ¹³C NMR spectrum would be expected to show five distinct signals, one for each unique carbon atom in the molecule: the methyl carbon, the two chlorine-bearing carbons (C4 and C6), the amine-bearing carbon (C5), and the carbon at the 2-position. The chemical shifts of C4 and C6 would be significantly influenced by the electronegative chlorine atoms.

A detailed search of scientific literature and spectral databases did not yield specific, publicly available experimental ¹H or ¹³C NMR data for this compound at the time of this writing. The acquisition of such spectra would be a critical step in the unequivocal confirmation of the compound's identity following its synthesis.

Vibrational Analysis via Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to display characteristic absorption bands. Key features would include N-H stretching vibrations for the secondary amine, C-H stretching from the methyl group and the pyrimidine ring, C=N and C=C stretching vibrations characteristic of the pyrimidine ring, and C-Cl stretching bands, typically found in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the molecule. The pyrimidine ring vibrations and the C-Cl symmetric stretches would likely produce strong signals.

Despite the theoretical utility of these techniques, specific experimental IR and Raman spectral data for this compound are not readily found in the surveyed scientific literature.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions of this compound.

If a suitable single crystal of the compound were grown, X-ray diffraction analysis would reveal the precise geometry of the pyrimidine ring, the planarity of the molecule, and the conformation of the N-methylamino group. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

A comprehensive search of crystallographic databases indicates that the crystal structure for this compound has not been publicly reported. Therefore, no experimental crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available for inclusion.

Mass Spectrometry for Molecular Identification and Predicted Collision Cross Section Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound (C₅H₅Cl₂N₃), high-resolution mass spectrometry would confirm its molecular formula by providing an accurate mass measurement corresponding to its monoisotopic mass of 176.98605 Da.

In addition to molecular identification, computational methods can predict the collision cross section (CCS) of ions. The CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. Predicted CCS values for various adducts of this compound provide an additional layer of identification and characterization.

Below is a table of predicted CCS values for different ionic adducts of the target compound.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 177.99333 | 130.2 |

| [M+Na]⁺ | 199.97527 | 141.2 |

| [M-H]⁻ | 175.97877 | 130.8 |

| [M+NH₄]⁺ | 195.01987 | 149.0 |

| [M+K]⁺ | 215.94921 | 136.7 |

| [M+H-H₂O]⁺ | 159.98331 | 124.6 |

| [M+HCOO]⁻ | 221.98425 | 144.5 |

Computational and Theoretical Chemistry Studies on 4,6 Dichloro N Methylpyrimidin 5 Amine

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reactivity. However, specific DFT studies on 4,6-Dichloro-N-methylpyrimidin-5-amine are not found in the surveyed literature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule. This process would yield crucial information about bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of this compound. Conformational analysis, an extension of geometry optimization, would explore the different spatial arrangements of the atoms (conformers) and their relative energies. Such studies are essential for understanding the molecule's flexibility and how its shape influences its interactions. Despite the utility of these methods, specific optimized geometry parameters and conformational analysis data for this compound have not been reported in the available literature.

Electronic Structure Investigations (HOMO-LUMO Energy Levels, Molecular Electrostatic Potential)

Investigations into the electronic structure of a molecule provide deep insights into its chemical behavior. Key aspects of such studies include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, with a smaller gap often indicating higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). While these analyses are standard in computational chemistry, specific HOMO-LUMO energy values and MEP maps for this compound are not available in published research.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would provide a dynamic picture of its conformational landscape, revealing how the molecule behaves in different environments, such as in solution. These simulations could also elucidate the nature of its interactions with other molecules, which is fundamental to understanding its potential applications. A thorough literature search did not yield any studies that have employed molecular dynamics simulations to specifically investigate this compound.

Quantum Mechanical Approaches to Elucidate Reaction Mechanisms and Transition States

Quantum mechanical (QM) methods are instrumental in elucidating the detailed pathways of chemical reactions. These approaches can be used to map out the potential energy surface of a reaction, identifying the structures of transition states and calculating the activation energies. This information is crucial for understanding reaction kinetics and selectivity. For this compound, QM studies could clarify its reactivity with various reagents. However, no specific research articles detailing the application of quantum mechanical approaches to elucidate reaction mechanisms and transition states involving this compound were identified.

Role of 4,6 Dichloro N Methylpyrimidin 5 Amine As a Research Intermediate

Precursor in Exploratory Synthetic Organic Chemistry

In the field of synthetic organic chemistry, 4,6-Dichloro-N-methylpyrimidin-5-amine serves as a foundational starting material for exploring novel chemical transformations and constructing complex molecular frameworks. The two chlorine atoms at the 4- and 6-positions are excellent leaving groups, facilitating a range of nucleophilic aromatic substitution (SNAr) reactions. mdpi.comlibretexts.org This allows chemists to introduce a wide variety of functional groups onto the pyrimidine (B1678525) ring.

The reactivity of the chlorine atoms allows for controlled, stepwise reactions. By carefully selecting reagents and managing reaction conditions such as temperature and stoichiometry, chemists can achieve selective monosubstitution or complete disubstitution. mdpi.com This control is paramount in multi-step syntheses where precise molecular architecture is required. For instance, reaction with one equivalent of a primary amine under mild conditions would likely yield a 4-amino-6-chloro derivative, leaving the second chlorine available for a subsequent, different substitution reaction.

Common nucleophilic substitution reactions involving analogous 4,6-dichloropyrimidine (B16783) scaffolds include:

Amination: Reaction with primary or secondary amines to form aminopyrimidines. researchgate.net

Alkoxylation: Reaction with alcohols or phenols in the presence of a base to yield ethers. mdpi.com

Thiolation: Reaction with thiols to produce thioethers. nbinno.com

Cross-Coupling Reactions: The chloro-substituents can also participate in metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form carbon-carbon bonds, further expanding the synthetic possibilities.

The table below illustrates the versatility of the 4,6-dichloropyrimidine core in typical nucleophilic substitution reactions.

| Nucleophile (Nu-H) | Reagent Type | Potential Product Structure (Monosubstituted) |

| R-NH₂ | Primary Amine | 4-amino-6-chloro-N-methylpyrimidin-5-amine |

| R-OH | Alcohol/Phenol | 4-alkoxy-6-chloro-N-methylpyrimidin-5-amine |

| R-SH | Thiol | 4-(alkylthio)-6-chloro-N-methylpyrimidin-5-amine |

| Ar-B(OH)₂ | Arylboronic Acid | 4-aryl-6-chloro-N-methylpyrimidin-5-amine |

Strategic Building Block for Diverse Heterocyclic Compound Libraries

The difunctional nature of this compound makes it an ideal building block, or scaffold, for the construction of diverse chemical libraries. In drug discovery and materials science, generating large collections of structurally related compounds for screening is a critical strategy. nih.gov This approach, known as diversity-oriented synthesis, relies on core molecules like this compound that can be readily and systematically modified. nih.govacs.org

A common strategy involves a two-step sequential substitution. First, the dichloropyrimidine core is reacted with a set of diverse nucleophiles to create a collection of monosubstituted intermediates. Each of these intermediates still possesses a reactive chlorine atom, which can then be reacted with a second, different set of nucleophiles. This combinatorial approach allows for the exponential expansion of a compound library from a single starting scaffold. For example, reacting the initial scaffold with 10 different amines, followed by reacting each of the 10 products with 10 different thiols, would rapidly generate a library of 100 unique, disubstituted pyrimidine derivatives.

This strategy is particularly powerful for creating libraries of compounds aimed at specific biological targets, such as protein kinases, where the pyrimidine core often serves as a "privileged structure" for binding. nih.gov

The following table demonstrates a conceptual combinatorial synthesis plan using this compound as the starting scaffold.

| Step 1: Nucleophile A (R¹-NH₂) | Intermediate Product | Step 2: Nucleophile B (R²-SH) | Final Product |

| Aniline | 4-(phenylamino)-6-chloro... | Thiophenol | 4-(phenylamino)-6-(phenylthio)... |

| Benzylamine | 4-(benzylamino)-6-chloro... | Ethanethiol | 4-(benzylamino)-6-(ethylthio)... |

| Morpholine | 4-morpholino-6-chloro... | 2-Mercaptobenzimidazole | 4-morpholino-6-(1H-benzo[d]imidazol-2-ylthio)... |

Utility in the Development of Advanced Chemical Probes and Reagents

Beyond its role in creating potential drug candidates, this compound is a valuable intermediate for synthesizing advanced chemical probes and reagents. youtube.com Chemical probes are specifically designed small molecules used to study and manipulate biological systems, enabling researchers to investigate protein function, visualize cellular processes, and identify new therapeutic targets. youtube.comresearchgate.net

The pyrimidine scaffold is frequently employed in the design of probes targeting protein kinases, a class of enzymes often implicated in diseases like cancer. The reactive chlorine atoms on the this compound scaffold provide convenient handles for attaching various functional moieties required for a chemical probe, such as:

Reporter Tags: Fluorescent dyes (fluorophores) or isotopic labels can be attached to visualize the probe's location within a cell or to quantify its binding to a target.

Affinity Tags: Groups like biotin (B1667282) can be incorporated to facilitate the isolation and identification of the probe's cellular binding partners (target deconvolution).

Reactive Groups: Covalent warheads can be introduced to create activity-based probes (ABPs) that form a permanent bond with their target protein, allowing for robust labeling and identification.

By synthetically modifying the this compound core, chemists can create a suite of tailored reagents to explore complex biological questions that would be difficult to address through genetic methods alone. youtube.com

The table below outlines how the scaffold could be functionalized to generate different classes of chemical probes.

| Probe Type | Functional Group to Introduce | Potential Synthetic Route |

| Fluorescent Probe | Fluorophore (e.g., Dansyl group) | SNAr with Dansyl cadaverine |

| Affinity Probe | Biotin | SNAr with a biotin-linked amine |

| Activity-Based Probe | Electrophilic "warhead" (e.g., acrylamide) | SNAr with an amine-containing acrylamide |

Future Research Directions and Methodological Challenges

Development of Highly Efficient and Environmentally Sustainable Synthesis Routes for 4,6-Dichloro-N-methylpyrimidin-5-amine

The synthesis of dichloropyrimidine derivatives often relies on traditional methods that may involve harsh reagents and generate significant waste. Future research must prioritize the development of green and sustainable synthetic protocols.

Current Synthesis Landscape and Need for Improvement: Traditional synthesis of similar dichloropyrimidines often involves chlorinating agents like phosphorus oxychloride (POCl₃), which pose significant environmental and safety concerns. While effective, these methods are not ideal for large-scale, sustainable production. The focus is shifting towards safer alternatives and more efficient processes. For instance, a robust and scalable process for the synthesis of the related 4,6-dichloropyrimidine-5-carbonitrile (B1297664) has been developed, highlighting the industrial demand for safe and storable intermediates. acs.org

Future Research Thrusts:

Green Chlorinating Agents: Investigation into alternative, less hazardous chlorinating agents is crucial. Reagents like thionyl chloride, as used in some patented methods for 4,6-dichloropyrimidine (B16783), or triphosgene (B27547) could be explored, though the latter also requires careful handling. google.com The ideal future method would minimize toxic byproducts and be suitable for industrial application.

Catalytic Approaches: The development of catalytic methods for the chlorination of pyrimidine (B1678525) precursors would represent a significant advancement. This could reduce the stoichiometric use of harsh reagents, leading to a more atom-economical and environmentally friendly process.

Solvent-Free and Alternative Solvent Reactions: Research into solvent-free reaction conditions or the use of greener solvents (e.g., ionic liquids, supercritical fluids) can significantly reduce the environmental impact of the synthesis. nih.gov The aim is to create protocols that are not only high-yielding but also simple, cost-effective, and environmentally benign. google.comnih.gov

Table 1: Comparison of Synthetic Approaches for Dichloropyrimidine Derivatives

| Feature | Traditional Methods (e.g., POCl₃) | Future Sustainable Methods |

| Chlorinating Agent | Phosphorus oxychloride | Safer alternatives (e.g., thionyl chloride), catalytic systems |

| Reaction Conditions | Often harsh, high temperatures | Milder conditions, potential for flow chemistry |

| Environmental Impact | High, significant waste generation | Low, reduced "three wastes" (waste gas, water, solids) google.com |

| Safety | High risk due to hazardous reagents | Improved safety profile |

| Scalability | Possible, but with safety challenges | Designed for safe, multi-kilogram scale production acs.org |

Elucidation of Unexplored Reactivity Patterns and Transformation Pathways

The two chlorine atoms on the pyrimidine ring of this compound are prime sites for nucleophilic substitution, making the compound a versatile building block. However, controlling the regioselectivity of these reactions is a significant challenge that warrants further investigation.

Known Reactivity and Selectivity Issues: In nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines, the reactivity of the halogen positions generally follows the order C4(6) > C2 >> C5. guidechem.com This suggests that the chlorine atoms at the C4 and C6 positions of the target molecule are highly susceptible to displacement. However, the selectivity can be highly sensitive to the nature of the nucleophile, the solvent, the base used, and the electronic effects of other substituents on the ring. guidechem.comacs.orgwuxiapptec.com For example, while many reactions favor C4 substitution, the presence of an electron-donating group at another position can shift the preference to C2. wuxiapptec.com

Areas for Future Exploration:

Regioselective Functionalization: A primary goal is to develop reliable methods for the selective mono-substitution at either the C4 or C6 position, leaving the other chlorine atom available for subsequent transformations. This would enable the modular synthesis of complex, polysubstituted pyrimidines. nih.gov Research into the use of specific catalysts, such as palladium complexes, has shown promise in controlling regioselectivity in amination reactions of related compounds. acs.org

Novel Transformation Pathways: Beyond standard SNAr reactions with amines and alkoxides, future studies should explore a wider range of transformations. This includes palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon bonds, which are highly valuable in medicinal chemistry. guidechem.com The reactivity order of the chloro-substituents can vary depending on the type of coupling reaction, offering further opportunities for selective synthesis. guidechem.com

Reactions Involving the Amino Group: The N-methylamino group at the C5 position also offers a handle for further derivatization. Research could explore its potential to direct metallation at adjacent positions or to participate in cyclization reactions to form fused heterocyclic systems.

Chemoselectivity Studies: In reactions with multifunctional nucleophiles, understanding and controlling the chemoselectivity will be critical. For instance, studies on related dichloropyrimidines have shown that reaction conditions can be tuned to selectively displace either a chloride group or another leaving group on the ring, such as a sulfone. researchgate.net

Advancements in Spectroscopic and Computational Methods for Comprehensive Characterization of Pyrimidine Derivatives

Accurate structural elucidation and a deep understanding of the electronic properties of this compound are essential for predicting its reactivity and guiding its application in synthesis. Combining advanced analytical techniques with computational modeling is the future of comprehensive characterization.

Future Directions in Analysis:

Advanced NMR Techniques: While 1D NMR is standard, advanced 2D NMR techniques (e.g., HSQC, HMBC, NOESY) will be invaluable for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives synthesized from this building block.

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS analysis will continue to be essential for confirming the exact molecular formula of new derivatives. nih.gov

Computational Spectroscopy: A significant area for advancement lies in the synergy between experimental spectroscopy and computational chemistry. nih.gov Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to predict NMR and IR spectra. researchgate.netnih.gov Comparing these predicted spectra with experimental data provides a powerful tool for structural verification. nih.gov

Predictive Reactivity Modeling: Computational tools are crucial for understanding and predicting the complex reactivity patterns of dichloropyrimidines. Calculations of the Lowest Unoccupied Molecular Orbital (LUMO) can reveal the most electrophilic sites on the pyrimidine ring, thereby predicting the likely position of nucleophilic attack. wuxiapptec.com Future research should leverage transition state calculations to more accurately predict the energy barriers for substitution at different positions, allowing for an in-silico explanation of observed regioselectivity and guiding the design of new selective reactions. wuxiapptec.com

Exploring Intermolecular Interactions: Photoelectron spectroscopy and other advanced techniques, combined with quantum-mechanical calculations, can be used to study the non-covalent interactions of the pyrimidine derivative with other molecules, such as water or biological targets. jh.edu This provides fundamental insights into its physicochemical properties.

Table 2: Expected Spectroscopic Data and Computational Insights

| Method | Expected Data / Application | Future Research Focus |

| 1H-NMR | Signals for N-methyl protons, pyrimidine ring proton(s). | Use of 2D NMR (NOESY) for spatial relationship studies in complex derivatives. |

| 13C-NMR | Resonances for pyrimidine ring carbons (C-Cl, C-N), N-methyl carbon. | Correlating experimental chemical shifts with DFT-calculated values for structural validation. nih.gov |

| FT-IR | Characteristic vibrations for C-Cl, C=N, C-N, and aromatic C-H bonds. vandanapublications.com | In-situ IR spectroscopy to monitor reaction pathways and identify transient intermediates. |

| Computational (DFT) | Prediction of molecular geometry, electronic properties (LUMO maps), and vibrational frequencies. wuxiapptec.com | Advanced modeling of reaction transition states to predict regioselectivity and reaction kinetics. wuxiapptec.com |

Q & A

Q. What are the optimal synthetic routes for 4,6-Dichloro-N-methylpyrimidin-5-amine, and how is the product characterized?

The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed amination. For example, substituting chlorine atoms with methylamine under reflux conditions in anhydrous solvents (e.g., THF or DMF) yields the target compound. Key characterization methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., δ = 7.50 ppm for NH2 protons in NMR) .

- Elemental analysis : To verify purity (e.g., %C, %H, %N matching theoretical values) .

- Mass spectrometry : To confirm molecular weight (e.g., m/z 201–203 [M+] via EI-MS) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The compound’s planar pyrimidine ring and substituent positions can be validated using:

- Geometric parameters : Bond lengths (e.g., C–Cl ≈ 1.73 Å) and angles.

- Intermolecular interactions : Short Cl···N contacts (3.09–3.10 Å) stabilize the crystal lattice .

- Thermal analysis : Melting point consistency (e.g., 313–315 K) corroborates purity .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Discrepancies may arise from solvent effects, temperature, or impurities. To address this:

- Repeat experiments : Use standardized conditions (e.g., DMSO-d6 at 298 K).

- Cross-reference techniques : Pair NMR with SC-XRD or IR spectroscopy.

- Computational validation : Compare experimental / NMR shifts with DFT-calculated values .

Q. What role do substituents (e.g., methyl, chloro) play in modulating the reactivity of this compound?

The electron-withdrawing chlorine atoms activate the pyrimidine ring for nucleophilic substitution, while the methyl group sterically hinders certain positions. Advanced studies include:

Q. How can the stability of this compound under varying experimental conditions be evaluated?

Stability assessments require:

- Accelerated degradation studies : Expose the compound to heat, light, or humidity and monitor decomposition via HPLC or TLC.

- Solvent compatibility tests : Avoid DMSO if instability is observed (common in substituted pyrimidines) .

- Spectroscopic tracking : UV-Vis or NMR to detect byproducts .

Q. What methodologies are used to investigate the bioactivity of this compound (e.g., enzyme inhibition)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.